(R)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid
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Overview
Description
®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with both chlorophenyl and trifluoromethylphenyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the amide bond: This step involves the reaction of 3-chlorophenylacetic acid with an appropriate amine to form the amide intermediate.
Introduction of the butanoic acid moiety: The amide intermediate is then reacted with a butanoic acid derivative under suitable conditions to introduce the butanoic acid moiety.
Incorporation of the trifluoromethylphenyl group:
Industrial Production Methods
Industrial production of ®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine gas and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-methylphenyl)butanoic acid
- ®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-fluorophenyl)butanoic acid
- ®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-chlorophenyl)butanoic acid
Uniqueness
®-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17ClF3NO3 |
---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
(3R)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27)/t16-/m1/s1 |
InChI Key |
QOSIJVVNNGXEKE-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)N[C@H](CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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